![molecular formula C8H9BrClN5 B15301310 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is a chemical compound that features a tetrazole ring substituted with a bromophenyl group and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Methanamine Substitution: The final step involves the substitution of the tetrazole ring with a methanamine group, which can be carried out using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving tetrazole derivatives.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromobenzylamine: A simpler compound with a bromophenyl group and an amine moiety.
1-(3-Bromophenyl)-N-(pyridin-2-ylmethyl)methanamine hydrochloride: A compound with a similar bromophenyl group but different substituents.
Uniqueness
1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the tetrazole ring makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C8H9BrClN5 |
|---|---|
Peso molecular |
290.55 g/mol |
Nombre IUPAC |
[1-(2-bromophenyl)tetrazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrN5.ClH/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14;/h1-4H,5,10H2;1H |
Clave InChI |
VQIRGFWFFPZUBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


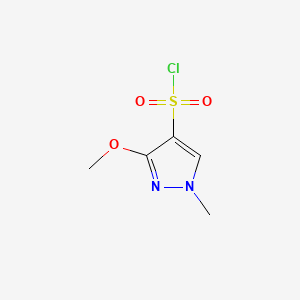
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)

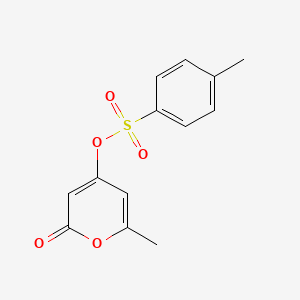

![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
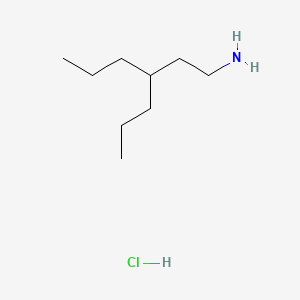
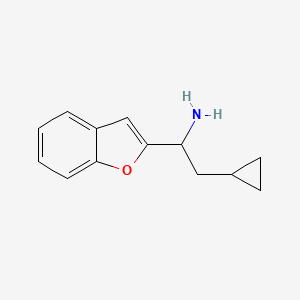
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
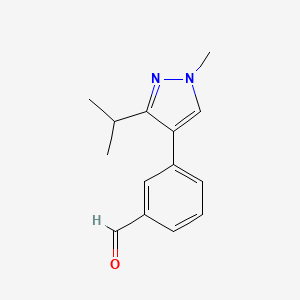
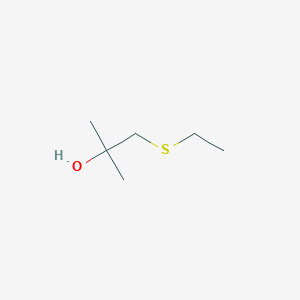
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
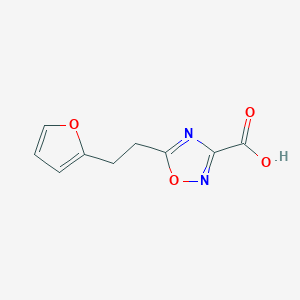
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
